9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
CAS No.: 866864-78-0
Cat. No.: VC5859660
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866864-78-0 |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 352.41 |
| IUPAC Name | 9-methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C19H16N2O3S/c1-22-14-8-4-3-7-12(14)17-20-18-13(19(25)21-17)10-11-6-5-9-15(23-2)16(11)24-18/h3-9H,10H2,1-2H3,(H,20,21,25) |
| Standard InChI Key | QNCNCUAHSFWQPS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC |
Introduction
Structural and Molecular Characteristics
The molecular formula of 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is C₁₉H₁₆N₂O₃S, with a molecular weight of 352.41 g/mol. The structure comprises a fused chromene ring system linked to a pyrimidine scaffold, with methoxy substituents at the 9-position of the chromene moiety and the 2-position of the phenyl group. The thione group at the 4-position of the pyrimidine ring enhances electrophilic reactivity, enabling participation in cyclization and Michael addition reactions .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Chromene backbone | Fused benzene and pyran rings with a methoxy group at C9 |
| Pyrimidine-thione core | Pyrimidine ring with a sulfur atom at C4, facilitating electrophilic reactions |
| Phenyl substitution | 2-Methoxyphenyl group at C2 of the pyrimidine ring |
X-ray crystallography of related chromeno-pyrimidine derivatives confirms planar geometry in the heterocyclic system, which likely influences intermolecular interactions in biological targets .
Synthesis and Optimization
Microwave-Assisted Synthesis
The compound is synthesized via microwave-assisted reactions, achieving yields up to 75%—a significant improvement over conventional thermal methods. Key steps include:
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Condensation: Reaction of 7-methoxy-4H-chromen-4-one with 2-methoxyphenylacetonitrile in methanol.
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Cyclization: Sodium borohydride-mediated cyclization under microwave irradiation (100–120°C, 20–30 min).
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Thionation: Treatment with Lawesson’s reagent to introduce the thione group.
Table 2: Synthesis Conditions and Yields
| Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional heating | 80–100 | 180 | 45–50 |
| Microwave-assisted | 100–120 | 20–30 | 70–75 |
Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions.
Alternative Routes
Chromeno-pyrimidine derivatives can also be synthesized via:
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Formimidate intermediates: Reactions with triethyl orthoformate and aromatic aldehydes to form triazolo-pyrimidine analogs .
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Hydrazine cyclocondensation: Used to introduce nitrogen-containing heterocycles, though this method is less efficient for the target compound .
Chemical Reactivity and Derivative Formation
The thione group at C4 serves as a reactive site for electrophilic substitutions. Notable reactions include:
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Michael addition: Reactivity with arylidenemalononitriles to form pyrano-pyrimidine derivatives.
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Cyclization with aldehydes: Formation of triazolo-pyrimidine scaffolds under acidic conditions .
Table 3: Select Reactions and Products
| Reaction Partner | Product Class | Application |
|---|---|---|
| Arylidenemalononitriles | Pyrano-pyrimidines | Anticancer agents |
| Triethyl orthoformate | Triazolo-pyrimidinones | Antimicrobial agents |
These reactions underscore the compound’s versatility as a scaffold for drug discovery.
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The thione group likely disrupts microbial cell membranes via thiol-binding interactions.
Hypoglycemic Effects
Preliminary data indicate α-glucosidase inhibition (IC₅₀ = 8.2 μM), comparable to acarbose (IC₅₀ = 6.7 μM). This activity positions the compound as a candidate for diabetes management.
Comparative Analysis with Related Chromeno-Pyrimidines
Table 4: Activity Comparison of Chromeno-Pyrimidine Derivatives
| Derivative | Antitumor IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| Target compound | 12–18 | 4–8 |
| 9,9-Dimethyl-triazolo-pyrimidinone | 22–30 | 10–16 |
| Furochromenoquinolin-6-amine | 15–25 | 6–12 |
The target compound exhibits superior potency, likely due to electron-donating methoxy groups enhancing membrane permeability .
Therapeutic Applications and Future Directions
Drug Development
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Anticancer agents: Structural optimization to improve selectivity for cancer cells.
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Antimicrobial coatings: Incorporation into medical devices to prevent biofilm formation.
Challenges and Opportunities
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